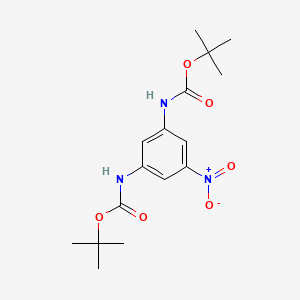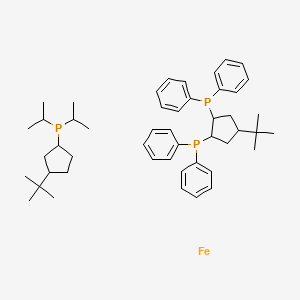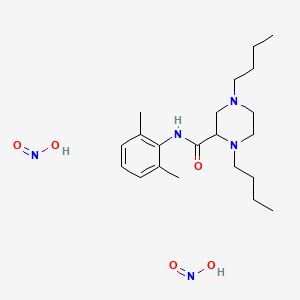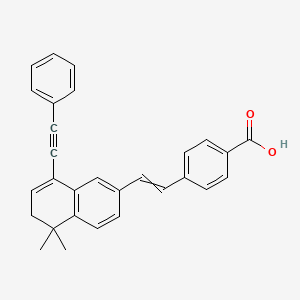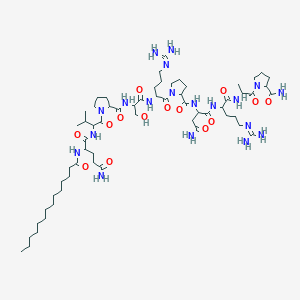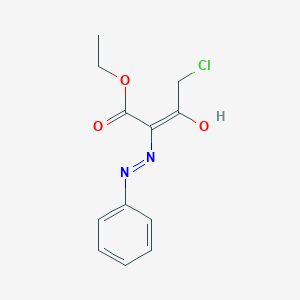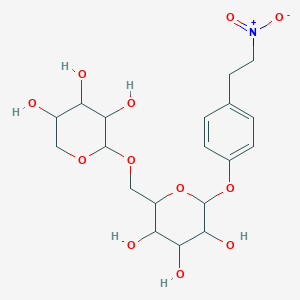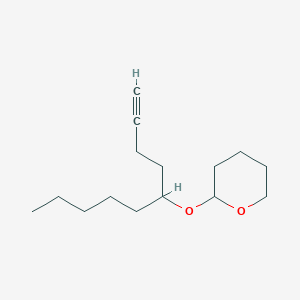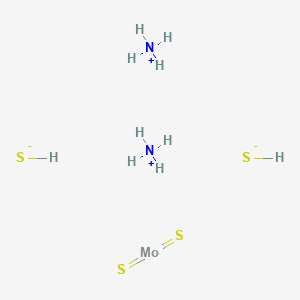
diazanium;bis(sulfanylidene)molybdenum;sulfanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;bis(sulfanylidene)molybdenum;sulfanide typically involves the reaction of molybdenum trioxide (MoO3) with ammonium sulfide ((NH4)2S) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The compound is then packaged in glass bottles to maintain its stability and prevent contamination .
化学反応の分析
Types of Reactions
Diazanium;bis(sulfanylidene)molybdenum;sulfanide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride (NaBH4) in an aqueous medium.
Substitution: Substitution reactions typically occur in the presence of nucleophiles such as halides (Cl-, Br-) under basic conditions.
Major Products Formed
The major products formed from these reactions include molybdenum disulfide (MoS2) and various molybdenum oxides, depending on the reaction conditions and reagents used .
科学的研究の応用
作用機序
The mechanism of action of diazanium;bis(sulfanylidene)molybdenum;sulfanide involves its ability to chelate copper ions, thereby reducing copper levels in the body . This chelation process is crucial in the treatment of Wilson’s disease. Additionally, the compound acts as a sulfide donor, which contributes to its neuroprotective effects . The molecular targets and pathways involved include copper-binding proteins and sulfide signaling pathways .
類似化合物との比較
Similar Compounds
Ammonium thiomolybdate: Similar in structure and function, used as a copper chelator.
Molybdenum disulfide (MoS2): Used as a lubricant and catalyst in various industrial applications.
Molybdenum trioxide (MoO3): Used in the production of molybdenum-based catalysts and pigments.
Uniqueness
Diazanium;bis(sulfanylidene)molybdenum;sulfanide is unique due to its dual functionality as a copper chelator and sulfide donor . This dual functionality makes it particularly valuable in both medical and industrial applications .
特性
IUPAC Name |
diazanium;bis(sulfanylidene)molybdenum;sulfanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKLPDLKUGTPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10MoN2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)
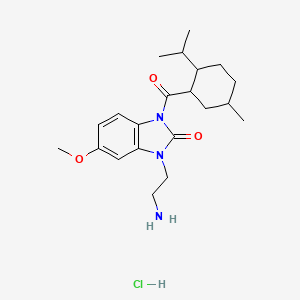
![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
